(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid
Description
(S)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid is a chiral β-hydroxy acid characterized by a chlorinated aromatic ring at the meta position and a hydroxyl group on the β-carbon of the propanoic acid backbone. The compound’s molecular formula is C₉H₉ClO₃ (molecular weight: ~200.62 g/mol) based on its R-enantiomer’s data . Its stereochemistry and substituent positions influence its physicochemical properties (e.g., solubility, acidity) and biological interactions, making it relevant in pharmaceutical synthesis and asymmetric catalysis.
Properties
IUPAC Name |
(3S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGIWOQOKKWXRH-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 3-chlorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(3-chlorophenyl)-3-hydroxypropane.
Substitution: Formation of 3-(3-methoxyphenyl)-3-hydroxypropanoic acid or 3-(3-cyanophenyl)-3-hydroxypropanoic acid.
Scientific Research Applications
(s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-3-(3-chlorophenyl)-3-hydroxypropanoic acid with structurally related β-hydroxy acids, emphasizing substituent effects, applications, and key differences:
Notes:
- Substituent Position and Electronic Effects : The meta-chloro substituent in the target compound enhances lipophilicity and steric bulk compared to para-fluoro (40620-62-0) or meta-hydroxyl (3247-75-4) analogs. This impacts binding affinity in receptor-ligand interactions .
- Stereochemical Impact : The (S)-enantiomer’s biological activity may differ significantly from its (R)-counterpart (40620-54-0), as seen in chiral drug molecules like β-blockers .
- Functional Group Variations: Replacing the hydroxyl group with an amino group (774178-18-6) introduces hydrogen-bonding capabilities, altering solubility and reactivity in peptide synthesis .
Biological Activity
(S)-3-(3-Chlorophenyl)-3-hydroxypropanoic acid, a chiral compound, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its antibacterial properties, molecular interactions, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and a chlorophenyl moiety, which contribute to its biological activity. The compound's structure can be represented as follows:
- Molecular Formula : C9H10ClO3
- Molecular Weight : 202.63 g/mol
The presence of the chlorine atom in the phenyl group is significant, as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing promising results.
In Vitro Studies
In a study assessing the antibacterial activity of several compounds, this compound was found to exhibit moderate to strong inhibitory effects against specific strains. The minimum inhibitory concentration (MIC) values were determined using standard methods.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 16 | 25 |
| Escherichia coli | 32 | 20 |
| Bacillus subtilis | 64 | 18 |
| Pseudomonas aeruginosa | Not effective | - |
The results indicate that this compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections. However, it showed no activity against Pseudomonas aeruginosa, a notable Gram-negative bacterium known for its resistance to antibiotics .
The mechanism by which this compound exerts its antibacterial effects has been explored through molecular modeling studies. It is hypothesized that the compound interacts with bacterial enzymes involved in cell wall synthesis, specifically targeting the MurB enzyme.
Binding Affinity Studies
Molecular docking simulations have shown that this compound binds effectively to the active site of MurB with a binding affinity of approximately -10.5 kcal/mol. Key interactions include hydrogen bonds with Asn83 and Arg310 residues, which are critical for enzyme function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
